molecular formula C19H19N5O4 B15213424 ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate CAS No. 7548-89-2

ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate

Cat. No.: B15213424
CAS No.: 7548-89-2
M. Wt: 381.4 g/mol
InChI Key: NWEJXXCHPICZHK-UHFFFAOYSA-N
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Description

Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate is a complex organic compound that features a combination of pyrimidine, pyrazine, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with pyrazine-2-carbaldehyde, followed by the reaction with ethyl 4-aminobenzoate under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)(pyrazin-2-ylmethyl)amino)benzoate is unique due to its combination of pyrimidine, pyrazine, and benzoate groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

CAS No.

7548-89-2

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate

InChI

InChI=1S/C19H19N5O4/c1-2-28-18(26)13-3-5-16(6-4-13)24(12-15-10-20-7-8-21-15)11-14-9-22-19(27)23-17(14)25/h3-10H,2,11-12H2,1H3,(H2,22,23,25,27)

InChI Key

NWEJXXCHPICZHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC2=CNC(=O)NC2=O)CC3=NC=CN=C3

Origin of Product

United States

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